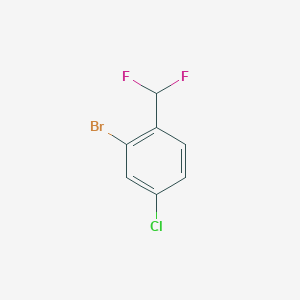

2-Bromo-4-chloro-1-(difluoromethyl)benzene

Description

BenchChem offers high-quality 2-Bromo-4-chloro-1-(difluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-chloro-1-(difluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-chloro-1-(difluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEQJQZXIMENQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261476-50-9 | |

| Record name | 2-Bromo-4-chloro-1-(difluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Guide to the Synthesis of 2-Bromo-4-chloro-1-(difluoromethyl)benzene: A Key Intermediate for Specialized Chemistry

This technical guide provides a detailed protocol and scientific rationale for the synthesis of 2-Bromo-4-chloro-1-(difluoromethyl)benzene, a valuable fluorinated building block in the development of novel agrochemicals and pharmaceuticals. As a Senior Application Scientist, this document is structured to deliver not just a procedural methodology, but a deeper understanding of the reaction's principles, ensuring both successful execution and informed troubleshooting.

The synthesis route detailed herein focuses on the regioselective bromination of the commercially available precursor, 1-chloro-3-(difluoromethyl)benzene. This approach is favored for its high selectivity and utilization of common laboratory reagents.

Synthesis Strategy and Mechanistic Rationale

The chosen synthetic pathway involves the electrophilic aromatic substitution (EAS) of 1-chloro-3-(difluoromethyl)benzene. The core challenge in polysubstituted benzene synthesis is controlling the position of the incoming substituent, a factor governed by the electronic effects of the groups already present on the ring.

-

Starting Material : 1-chloro-3-(difluoromethyl)benzene

-

Reaction : Electrophilic Bromination

-

Product : 2-Bromo-4-chloro-1-(difluoromethyl)benzene

Directing Effects and Regioselectivity:

The regiochemical outcome of this reaction is a textbook example of concerted directing effects in electrophilic aromatic substitution.

-

Chloro Group (-Cl) : The chlorine atom is an ortho, para-directing group. This is due to the interplay between its electron-withdrawing inductive effect (-I) and its electron-donating resonance effect (+R) from its lone pairs. The resonance effect stabilizes the arenium ion intermediate when the attack occurs at the ortho and para positions.

-

Difluoromethyl Group (-CHF₂) : This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. It has no resonance-donating capabilities. Consequently, it acts as a deactivating, meta-directing group.

When both groups are on the ring, the more activating (or less deactivating) group typically controls the position of substitution. In this case, the ortho, para-directing influence of the chlorine atom is dominant. The incoming electrophile (Br⁺) is directed to the positions ortho or para to the chlorine. The para position is already occupied by the -CHF₂ group. Of the two available ortho positions (C2 and C6), both are also meta to the deactivating -CHF₂ group, making them the most favorable sites for substitution. The reaction thus proceeds with high regioselectivity to yield the desired 2-bromo isomer.

The diagram below illustrates the directing influences on the starting material.

Caption: Combined directing effects favor bromination at C2 and C6.

Detailed Experimental Protocol

This protocol describes the bromination of 1-chloro-3-(difluoromethyl)benzene using N-Bromosuccinimide (NBS) as the bromine source and sulfuric acid as a catalyst. NBS is often preferred over liquid bromine (Br₂) for safety and handling reasons. The strong acid protonates NBS, increasing the electrophilicity of the bromine atom.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |

| 1-Chloro-3-(difluoromethyl)benzene | 162.56 | 10.0 g | 61.5 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 11.5 g | 64.6 | 1.05 |

| Sulfuric Acid (98%) | 98.08 | 50 mL | - | - |

| Dichloromethane (DCM) | 84.93 | 150 mL | - | - |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | ~100 mL | - | - |

| Saturated Sodium Thiosulfate (Na₂S₂O₃) Solution | - | ~50 mL | - | - |

| Brine (Saturated NaCl Solution) | - | ~50 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~10 g | - | - |

Equipment

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Reaction Workflow

The following diagram outlines the key stages of the synthesis, from reaction setup to product isolation.

Caption: Step-by-step workflow for the synthesis of 2-Bromo-4-chloro-1-(difluoromethyl)benzene.

Step-by-Step Procedure

Reaction Setup:

-

Equip a 250 mL three-neck flask with a magnetic stir bar, a thermometer, and a dropping funnel. Ensure all glassware is dry.

-

Charge the flask with 1-chloro-3-(difluoromethyl)benzene (10.0 g, 61.5 mmol) and sulfuric acid (50 mL).

-

Cool the mixture to 0-5 °C using an ice bath with constant stirring. The mixture should be a mobile slurry.

Bromination: 4. In a separate beaker, dissolve N-Bromosuccinimide (11.5 g, 64.6 mmol, 1.05 eq.) in a minimal amount of sulfuric acid or add it portion-wise as a solid. Expert Tip: Adding NBS in small portions helps control the reaction exotherm. 5. Add the NBS to the reaction flask slowly via the dropping funnel (if dissolved) or carefully as a solid over 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition. 6. After the addition is complete, stir the reaction mixture at 0-5 °C for an additional hour. 7. Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

Work-up and Isolation: 8. Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice (~200 g) in a large beaker with stirring. This step quenches the reaction and dilutes the sulfuric acid. 9. Transfer the resulting mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL). 10. Combine the organic extracts and wash sequentially with:

- Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.

- Saturated sodium thiosulfate solution (1 x 50 mL) to remove any unreacted bromine.

- Brine (1 x 50 mL) to remove excess water.

- Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

Purification: 12. The crude product will be a yellow to brown oil. Purify the crude material by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane) to afford the pure product as a colorless oil.

Characterization

The identity and purity of the final product, 2-Bromo-4-chloro-1-(difluoromethyl)benzene, should be confirmed using standard analytical techniques:

-

¹H NMR : Will show characteristic peaks for the aromatic protons and a triplet for the -CHF₂ proton due to coupling with the two fluorine atoms.

-

¹⁹F NMR : Will show a doublet corresponding to the -CHF₂ group.

-

¹³C NMR : Will show the expected number of signals for the substituted benzene ring.

-

GC-MS : Will provide the molecular weight (m/z = 240/242/244, corresponding to bromine and chlorine isotopes) and purity.

Safety and Handling

-

Sulfuric Acid : Highly corrosive. Causes severe skin burns and eye damage. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

N-Bromosuccinimide : Irritant and lachrymator. Avoid inhalation of dust and contact with skin and eyes.

-

Dichloromethane : Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.

-

Quenching : The quenching of the reaction mixture with ice is highly exothermic. Perform this step slowly and behind a safety shield.

This protocol is intended for use by trained chemists in a properly equipped laboratory setting. A thorough risk assessment should be conducted before commencing any experimental work.

A Technical Guide to 2-Bromo-4-chloro-1-(difluoromethyl)benzene: Properties, Synthesis, and Applications in Drug Discovery

Abstract and Forward

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorinated building blocks offer a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of lead compounds, enhancing metabolic stability, lipophilicity, and target binding affinity.[1] Among these, 2-Bromo-4-chloro-1-(difluoromethyl)benzene has emerged as a particularly valuable intermediate. Its trifunctional nature—possessing a reactive bromine for cross-coupling, a stable chlorine, and a metabolically robust difluoromethyl group—provides a versatile platform for the synthesis of complex pharmaceutical agents.[2][3]

This guide provides an in-depth technical overview of 2-Bromo-4-chloro-1-(difluoromethyl)benzene for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of data to explore the causality behind its reactivity, provide field-proven insights into its application, and offer detailed protocols for its use. The information herein is synthesized from chemical databases, safety documentation, and established principles of organic chemistry to provide a trustworthy and authoritative resource.

Core Chemical and Physical Properties

The utility of any chemical intermediate begins with a firm understanding of its fundamental properties. These values dictate storage conditions, reaction parameters, and analytical characterization methods.

| Property | Value | Source |

| IUPAC Name | 2-bromo-1-chloro-4-(difluoromethyl)benzene | [4] |

| CAS Number | 1261495-96-8; 1261476-50-9 | [3][4] |

| Molecular Formula | C₇H₄BrClF₂ | [4] |

| Molecular Weight | 241.46 g/mol | [4] |

| Exact Mass | 239.91500 Da | [4] |

| Predicted XlogP | 3.9 - 4.04 | [4][5] |

| Appearance | Colorless to pale yellow liquid (typical) | [6] |

| HS Code | 2903999090 | [4] |

Spectroscopic Profile (Predicted): While specific spectra should be acquired for each batch, the expected NMR and MS signatures are as follows:

-

¹H NMR: The spectrum will be characterized by aromatic protons in the 7.0-8.0 ppm region, with coupling patterns dictated by the substitution. The difluoromethyl proton (-CHF₂) will appear as a triplet due to coupling with the two fluorine atoms.

-

¹⁹F NMR: A triplet corresponding to the -CHF₂ group will be the defining feature.

-

¹³C NMR: The spectrum will show seven distinct carbon signals, with the difluoromethyl carbon appearing as a triplet due to one-bond C-F coupling.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes.

Proposed Synthesis Workflow

The synthesis of 2-Bromo-4-chloro-1-(difluoromethyl)benzene is not widely detailed in standard literature, but a robust pathway can be designed from commercially available precursors based on established organofluorine chemistry. A common and effective strategy involves the difluoromethylation of the corresponding benzaldehyde.

Protocol: Deoxofluorination of 2-Bromo-4-chlorobenzaldehyde

This protocol describes a two-step process starting from 2-bromo-4-chlorotoluene, involving oxidation to the aldehyde followed by deoxofluorination.

-

Step 1: Oxidation to Aldehyde.

-

To a solution of 2-bromo-4-chlorotoluene in an appropriate solvent (e.g., CCl₄), add N-Bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.

-

Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC/GC-MS).

-

Hydrolyze the resulting benzylic bromide in situ or after isolation using aqueous sodium carbonate to yield 2-bromo-4-chlorobenzaldehyde.

-

Causality: This free-radical halogenation/hydrolysis sequence is a standard method for converting benzylic methyl groups to aldehydes, providing the necessary carbonyl functional group for the subsequent fluorination step.

-

-

Step 2: Difluoromethylation.

-

In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the 2-bromo-4-chlorobenzaldehyde from Step 1 in anhydrous dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a deoxofluorinating agent, such as diethylaminosulfur trifluoride (DAST), dropwise.

-

Causality: DAST is a widely used reagent for converting aldehydes and ketones to their corresponding geminal difluorides. The reaction proceeds via a covalent sulfur intermediate, which is then displaced by fluoride to generate the difluoromethyl group. The reaction is performed at low temperatures to control the exothermic reaction and minimize side products.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with DCM, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield pure 2-Bromo-4-chloro-1-(difluoromethyl)benzene.

-

Chemical Reactivity: A Tale of Two Halogens

The synthetic utility of this molecule is dominated by the differential reactivity of its carbon-halogen bonds. In transition-metal-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond due to its lower bond dissociation energy. This allows for regioselective functionalization at the 2-position.

Key Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki coupling is a pillar of modern organic synthesis, enabling the formation of C-C bonds. The higher reactivity of the C-Br bond allows for the selective introduction of aryl, heteroaryl, or alkyl groups at this position while leaving the C-Cl bond intact for potential subsequent transformations.

Validated Protocol: Selective Suzuki Coupling at the Bromine Position

-

Setup: To an oven-dried Schlenk flask, add 2-Bromo-4-chloro-1-(difluoromethyl)benzene (1.0 eq), your desired boronic acid or boronic ester partner (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).

-

Solvent and Base: Add a degassed solvent mixture, typically toluene and water, and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Reaction: Purge the flask with an inert gas (N₂ or Ar) for 10-15 minutes. Heat the reaction mixture to 80-100°C and stir vigorously until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Causality of Protocol Choices:

-

Catalyst: Pd(PPh₃)₄ is a robust Pd(0) catalyst suitable for a wide range of substrates. Other catalysts and ligands can be used to optimize yield and reaction time.

-

Base: The base is crucial for activating the boronic acid partner and facilitating the transmetalation step in the catalytic cycle.

-

Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen, making an inert atmosphere essential to prevent catalyst degradation and ensure high yields.

Applications in Drug Development

The true value of 2-Bromo-4-chloro-1-(difluoromethyl)benzene lies in its role as a scaffold in drug discovery. The difluoromethyl group (-CHF₂) is a critical bioisostere, often used to replace hydroxyl (-OH), thiol (-SH), or even amine (-NH₂) groups.

-

Metabolic Stability: The C-F bond is exceptionally strong, making the -CHF₂ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the half-life of a drug candidate.[2]

-

Lipophilicity and Permeability: The introduction of fluorine increases the molecule's lipophilicity (as indicated by its high LogP), which can enhance its ability to cross cell membranes and improve oral bioavailability.[1][2]

-

Modulation of pKa: Replacing an acidic proton (like in a phenol) with a -CHF₂ group can drastically alter the pKa of nearby functional groups, which can fine-tune the binding interactions with a biological target.

-

Conformational Control: The steric and electronic properties of the -CHF₂ group can influence the preferred conformation of a molecule, potentially locking it into a more bioactive shape.

The presence of bromine and chlorine provides handles for diversification. Libraries of compounds can be rapidly synthesized by performing cross-coupling at the bromine site, followed by further modifications or leaving the chlorine as a stable substituent. This systematic approach is invaluable for structure-activity relationship (SAR) studies.[1]

Safety, Handling, and Storage

As a halogenated aromatic compound, 2-Bromo-4-chloro-1-(difluoromethyl)benzene requires careful handling. While specific toxicological properties may not be fully investigated, data from structurally similar compounds provides a strong basis for safe laboratory practices.

GHS Hazard Classification (Anticipated):

-

Skin Irritation/Corrosion: May cause skin irritation.[7]

-

Eye Damage/Irritation: May cause serious eye irritation.[7][8]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7][8]

Handling Protocol:

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.[7]

-

Personal Protective Equipment (PPE):

-

Procedures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7][8] Keep away from heat, sparks, and open flames.[9]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][9]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store away from sources of ignition.[9]

References

-

Chemsrc. 2-bromo-1-chloro-4-(difluoromethyl)benzene. [Link]

-

PubChem. 2-Bromo-4-chloro-1-(difluoromethoxy)benzene. [Link]

-

PubChem. 2-Bromo-4-chloro-1-fluorobenzene. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

PubChemLite. 2-bromo-1-chloro-4-(difluoromethyl)benzene. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. CAS 201849-15-2: A Key Fluorinated Intermediate for Drug Discovery. [Link]

-

PubChem. 2-Bromo-4-chloro-1-(chloromethyl)benzene. [Link]

-

S D FINE- CHEM LIMITED. 1-BROMO-4-FLUOROBENZENE Safety Data Sheet. [Link]

-

Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

-

Organic Syntheses. 1-bromo-2-fluorobenzene. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. biosynth.com [biosynth.com]

- 4. CAS#:1261495-96-8 | 2-bromo-1-chloro-4-(difluoromethyl)benzene | Chemsrc [chemsrc.com]

- 5. PubChemLite - 2-bromo-1-chloro-4-(difluoromethyl)benzene (C7H4BrClF2) [pubchemlite.lcsb.uni.lu]

- 6. 2-Bromo-4-chloro-1-fluorobenzene, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. angenechemical.com [angenechemical.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

An In-depth Technical Guide to 2-Bromo-4-chloro-1-(difluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Difluoromethyl Group in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. Among the various fluorinated motifs, the difluoromethyl (-CHF₂) group holds a unique position. It serves as a lipophilic bioisostere for hydroxyl and thiol groups, capable of participating in hydrogen bonding interactions, which can significantly improve target affinity and selectivity.[1] Furthermore, the metabolic stability of the C-F bond often translates to an extended in vivo half-life of drug molecules.[2]

2-Bromo-4-chloro-1-(difluoromethyl)benzene (CAS No. 1261476-50-9) is a key building block that provides medicinal chemists with a versatile platform for introducing the valuable difluoromethylphenyl moiety into complex molecular architectures.[3] The presence of orthogonal bromine and chlorine atoms offers multiple, distinct handles for a variety of cross-coupling reactions, enabling the systematic exploration of chemical space in the quest for novel therapeutics. This guide provides a comprehensive overview of the synthesis, properties, and applications of this important synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Bromo-4-chloro-1-(difluoromethyl)benzene is essential for its effective use in synthesis and for predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 1261476-50-9 | [3] |

| Molecular Formula | C₇H₄BrClF₂ | [4] |

| Molecular Weight | 241.46 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid (predicted) | Inferred from similar compounds |

| Boiling Point | Not experimentally determined; estimated to be in the range of 200-220 °C | Inferred from similar compounds |

| Melting Point | Not applicable (liquid at room temperature) | Inferred from similar compounds |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. Insoluble in water. | Inferred from structural properties |

| LogP | 4.04010 (predicted) | [4] |

Synthesis of 2-Bromo-4-chloro-1-(difluoromethyl)benzene: A Plausible Synthetic Approach

Proposed Two-Step Synthesis Pathway

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and may require optimization.

Step 1: Difluoromethylation of 2-Bromo-4-chlorobenzaldehyde

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-bromo-4-chlorobenzaldehyde (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Difluoromethylating Agent: Slowly add a solution of a suitable difluoromethylating agent, such as (difluoromethyl)trimethylsilane (TMSCF₂H) and a fluoride source (e.g., tetrabutylammonium fluoride - TBAF), to the reaction mixture while maintaining the temperature at -78 °C. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Workup: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude difluoromethylated intermediate.

Step 2: Purification

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-Bromo-4-chloro-1-(difluoromethyl)benzene.

Applications in Drug Discovery and Agrochemicals

The unique structural features of 2-Bromo-4-chloro-1-(difluoromethyl)benzene make it a highly valuable building block in the synthesis of pharmaceuticals and agrochemicals. The bromine atom is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities.

Key Synthetic Transformations

Exemplary Application in Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted cancer therapeutics. The 2-bromo-4-chloro-1-(difluoromethyl)phenyl scaffold can be incorporated into kinase inhibitors to improve their potency and pharmacokinetic profiles. For instance, it can be used in the synthesis of inhibitors of Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies.

Hypothetical Synthetic Step in BTK Inhibitor Synthesis:

A Suzuki coupling reaction between 2-Bromo-4-chloro-1-(difluoromethyl)benzene and a suitable boronic acid derivative of a heterocyclic core (e.g., a pyrazolopyrimidine) can be employed to construct the core structure of a potent BTK inhibitor. The difluoromethyl group in this context can enhance binding to the kinase active site and improve metabolic stability.

Potential in Agrochemical Development

The structural motifs present in 2-Bromo-4-chloro-1-(difluoromethyl)benzene are also relevant in the design of modern agrochemicals, such as fungicides and herbicides.[3][5][6][7][8] The difluoromethyl group can enhance the efficacy and environmental profile of these agents.

Spectroscopic Characterization (Predicted)

While experimental spectra for 2-Bromo-4-chloro-1-(difluoromethyl)benzene are not widely published, the following are predicted spectroscopic characteristics based on the analysis of similar compounds.

-

¹H NMR: The proton spectrum would be expected to show signals in the aromatic region (δ 7.0-8.0 ppm) with coupling patterns indicative of a 1,2,4-trisubstituted benzene ring. A characteristic triplet for the proton of the difluoromethyl group would be expected at approximately δ 6.5-7.0 ppm with a large coupling constant to the two fluorine atoms.

-

¹³C NMR: The carbon spectrum would display signals for the six aromatic carbons and a triplet for the difluoromethyl carbon, with the C-F coupling constant being a key diagnostic feature.

-

¹⁹F NMR: The fluorine spectrum would show a doublet corresponding to the two equivalent fluorine atoms of the -CHF₂ group, coupled to the single proton.

-

Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of bromine and chlorine.[9][10][11][12] Key fragmentation patterns would likely involve the loss of bromine, chlorine, and the difluoromethyl group.[9][10][11][12]

Safety and Handling

As a halogenated aromatic compound, 2-Bromo-4-chloro-1-(difluoromethyl)benzene should be handled with appropriate safety precautions in a well-ventilated fume hood.[2][13][14][15]

GHS Hazard Classification (Predicted)

Based on data for structurally similar compounds, the following GHS classifications are anticipated:[13][16]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[13][14]

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[13][14]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (May cause respiratory irritation)[13][14]

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield.[2][13]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[2]

-

Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes.[2]

-

Respiratory Protection: Use in a well-ventilated area or with a respirator if inhalation risk is high.[13]

Handling and Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][13]

-

Avoid inhalation of vapor or mist.[13]

Conclusion

2-Bromo-4-chloro-1-(difluoromethyl)benzene is a strategically important building block for the synthesis of complex organic molecules, particularly in the fields of drug discovery and agrochemicals. Its unique combination of a difluoromethyl group and two distinct halogen atoms provides a versatile platform for the development of novel compounds with enhanced biological and physicochemical properties. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective utilization in research and development.

References

-

The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]

-

2-bromo-1-chloro-4-(difluoromethyl)benzene | 1261495-96-8. (n.d.). Chemsrc. Retrieved January 19, 2026, from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

-

Supporting Information for. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

-

Current Contributions of Organofluorine Compounds to the Agrochemical Industry. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Supporting Information for. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

-

2-Bromo-4-chloro-1-fluorobenzene | C6H3BrClF. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

16.10: Synthesis of Polysubstituted Benzenes. (2024, October 4). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

-

2-Bromo-1-chloro-4-fluorobenzene | C6H3BrClF. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021, October 8). ACS Publications. Retrieved January 19, 2026, from [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved January 19, 2026, from [Link]

-

Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors. (2022, January 8). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Relative Rates of Radical Bromination Reactions. (n.d.). Westfield State University. Retrieved January 19, 2026, from [Link]

-

1-Bromo-4-chloro-2-fluoro-5-methoxy-benzene: Your Key Intermediate in Chemical Synthesis. (2026, January 17). Retrieved January 19, 2026, from [Link]

-

Get Best Quality P-Bromo Fluoro Benzene. (n.d.). AD PHARMACHEM. Retrieved January 19, 2026, from [Link]

-

Enhancing Crop Protection: The Role of 2-Bromo-4-fluoroacetophenone in Pesticide Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]

-

Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]'

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 19, 2026, from [Link]

-

16.10 Synthesis of Polysubstituted Benzenes. (2023, September 20). OpenStax. Retrieved January 19, 2026, from [Link]

-

CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). (n.d.). CHEMISTRY 1000. Retrieved January 19, 2026, from [Link]

-

MS fragmentation patterns. (2018, March 20). YouTube. Retrieved January 19, 2026, from [Link]

-

A Laboratory Demonstration of Synthesis of Bromoalkanes: Free Radical Bromination of an Alkylbenzene and Addition of Hydrogen Bromide to an Alkene. (2010, June 23). The Chemical Educator. Retrieved January 19, 2026, from [Link]

-

Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. (2022, December 13). National Institutes of Health. Retrieved January 19, 2026, from [Link]

- Method for producing 1-bromo-2-chloro-4-fluorobenzene. (n.d.). Google Patents.

- Method of making 2-bromo-4-chloro substituted phenols. (n.d.). Google Patents.

-

Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021). (2021, October 8). DIGIBUG. Retrieved January 19, 2026, from [Link]

-

1-bromo-2-fluorobenzene. (n.d.). Organic Syntheses Procedure. Retrieved January 19, 2026, from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 4. CAS#:1261495-96-8 | 2-bromo-1-chloro-4-(difluoromethyl)benzene | Chemsrc [chemsrc.com]

- 5. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. adpharmachem.com [adpharmachem.com]

- 8. nbinno.com [nbinno.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. whitman.edu [whitman.edu]

- 11. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 12. youtube.com [youtube.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. fishersci.com [fishersci.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 2-Bromo-4-chloro-1-fluorobenzene | C6H3BrClF | CID 2773264 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 2-Bromo-4-chloro-1-(difluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-chloro-1-(difluoromethyl)benzene is a key building block in medicinal and agricultural chemistry. The introduction of the difluoromethyl (CF₂H) group into aromatic systems can significantly modulate a molecule's pharmacokinetic and physicochemical properties, such as lipophilicity, metabolic stability, and bioavailability. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this valuable compound. We will delve into the mechanistic underpinnings of each synthetic step, provide a detailed experimental protocol, and discuss the critical parameters for process validation and optimization. This document is intended to serve as a practical resource for chemists engaged in the synthesis of complex fluorinated molecules.

Introduction: The Strategic Importance of the Difluoromethyl Group

The difluoromethyl group has emerged as a privileged motif in modern drug discovery. It is often considered a lipophilic isostere of a hydroxyl group or a thiol, capable of acting as a hydrogen bond donor. Its unique electronic properties can also influence the pKa of neighboring functionalities. Consequently, the development of efficient and scalable methods for the introduction of the CF₂H group onto aromatic scaffolds is of paramount importance.[1][2]

The synthesis of polysubstituted aromatic compounds like 2-Bromo-4-chloro-1-(difluoromethyl)benzene presents a significant challenge, requiring precise control over regioselectivity. This guide outlines a multi-step synthesis that leverages well-established transformations to construct the target molecule from readily available starting materials. The proposed pathway centers on the late-stage introduction of the difluoromethyl group via deoxyfluorination of a corresponding benzaldehyde intermediate.

Proposed Synthetic Strategy: A Multi-Step Approach

The most logical and field-proven approach to the synthesis of 2-Bromo-4-chloro-1-(difluoromethyl)benzene involves a three-stage process:

-

Formation of the Aromatic Scaffold: Synthesis of 2-bromo-4-chlorotoluene from 4-chlorotoluene.

-

Oxidation to the Benzaldehyde Intermediate: Conversion of 2-bromo-4-chlorotoluene to 2-bromo-4-chlorobenzaldehyde.

-

Deoxyfluorination: Introduction of the difluoromethyl group by reacting the aldehyde with a suitable fluorinating agent.

This strategy is advantageous as it allows for the construction of the halogenated aromatic core first, followed by the installation of the synthetically challenging difluoromethyl group in the final step.

Mechanistic Analysis and Experimental Design

Stage 1: Synthesis of 2-Bromo-4-chlorotoluene

The synthesis begins with the electrophilic aromatic substitution of 4-chlorotoluene. The directing effects of the substituents on the aromatic ring are critical for achieving the desired regioselectivity.

-

Causality of Reagent Selection: The methyl group (-CH₃) is an activating, ortho-, para- directing group, while the chloro group (-Cl) is a deactivating, ortho-, para- directing group. In this case, the activating effect of the methyl group is dominant. Therefore, bromination of 4-chlorotoluene will preferentially occur at the positions ortho to the methyl group. Since the para position is blocked by the chlorine atom, the bromine will be directed to the C2 position.

-

Reaction Mechanism: The reaction proceeds via a standard electrophilic aromatic bromination mechanism. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is used to polarize the bromine molecule (Br₂), making it a more potent electrophile. The aromatic ring then attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate (the sigma complex). Finally, a proton is abstracted from the ring to restore aromaticity, yielding the desired 2-bromo-4-chlorotoluene.

Stage 2: Synthesis of 2-Bromo-4-chlorobenzaldehyde

With the aromatic core established, the next step is the selective oxidation of the methyl group to an aldehyde.

-

Causality of Method Selection: There are several methods to achieve this transformation. A common laboratory-scale method involves free-radical bromination of the benzylic position followed by hydrolysis. For instance, N-bromosuccinimide (NBS) with a radical initiator (like AIBN) can be used to form 2-bromo-4-chlorobenzyl bromide. This can then be hydrolyzed to the corresponding alcohol, which is subsequently oxidized to the aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC).[3]

-

Alternative Industrial Approach: On a larger scale, direct oxidation of the methyl group can be achieved using stronger oxidizing agents, although this can sometimes lead to over-oxidation to the carboxylic acid.

Stage 3: Deoxyfluorination to Yield 2-Bromo-4-chloro-1-(difluoromethyl)benzene

This final step is the most critical transformation. The conversion of an aldehyde to a difluoromethyl group is a powerful tool in organofluorine chemistry.[1][4][5]

-

Causality of Reagent Selection: Deoxyfluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly employed for this purpose.[4] These reagents are effective but can be hazardous and require careful handling. The reaction mechanism involves the initial reaction of the aldehyde with the fluorinating agent to form an intermediate that then undergoes nucleophilic substitution by fluoride ions.

-

Reaction Mechanism (using DAST):

-

The aldehyde oxygen attacks the sulfur atom of DAST, displacing a fluoride ion.

-

The resulting intermediate undergoes an intramolecular nucleophilic attack by the displaced fluoride ion on the carbonyl carbon.

-

A second fluoride ion displaces the sulfur-containing leaving group to form the geminal difluoride.

-

The overall synthetic pathway is summarized in the following diagram:

Caption: Proposed synthetic route for 2-Bromo-4-chloro-1-(difluoromethyl)benzene.

Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on laboratory conditions and scale.

Protocol 1: Synthesis of 2-Bromo-4-chlorobenzaldehyde

This protocol assumes the availability of 2-bromo-4-chlorobenzyl alcohol, which can be synthesized from 2-bromo-4-chlorotoluene.[3]

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Bromo-4-chlorobenzyl alcohol | 220.48 | 2.20 g | 10.0 mmol |

| Pyridinium chlorochromate (PCC) | 215.56 | 3.23 g | 15.0 mmol |

| Dichloromethane (DCM) | - | 50 mL | - |

| Diethyl ether | - | 50 mL | - |

| Silica gel | - | As needed | - |

Procedure:

-

To a solution of 2-bromo-4-chlorobenzyl alcohol (2.20 g, 10.0 mmol) in dichloromethane (50 mL) in a round-bottom flask, add pyridinium chlorochromate (3.23 g, 15.0 mmol).

-

Stir the resulting mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add diethyl ether (50 mL) and stir for an additional 20 minutes.

-

Decant the ether/DCM solution. Wash the remaining solid residue with two portions of diethyl ether.

-

Combine the organic solutions and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-bromo-4-chlorobenzaldehyde as a white solid.[3]

Protocol 2: Synthesis of 2-Bromo-4-chloro-1-(difluoromethyl)benzene

Safety Note: DAST and its analogues are moisture-sensitive and can release HF upon contact with water. This reaction should be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE).

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Bromo-4-chlorobenzaldehyde | 219.46 | 2.19 g | 10.0 mmol |

| Diethylaminosulfur trifluoride (DAST) | 161.19 | 2.10 g (1.6 mL) | 13.0 mmol |

| Anhydrous Dichloromethane (DCM) | - | 40 mL | - |

Procedure:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 2-bromo-4-chlorobenzaldehyde (2.19 g, 10.0 mmol) in anhydrous dichloromethane (40 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add DAST (1.6 mL, 13.0 mmol) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by GC-MS or TLC.

-

Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain 2-Bromo-4-chloro-1-(difluoromethyl)benzene.

Process Validation and Workflow

A robust synthesis requires careful monitoring and validation at each stage.

Caption: A validated workflow for the multi-step synthesis.

-

In-Process Controls: Each step should be monitored by appropriate analytical techniques (TLC, GC, NMR) to ensure complete conversion and identify potential side products.

-

Purity Assessment: The purity of intermediates and the final product should be confirmed by GC-MS and ¹H, ¹⁹F, and ¹³C NMR spectroscopy.

-

Troubleshooting: Potential side reactions include over-oxidation to the carboxylic acid in Stage 2, or incomplete fluorination in Stage 3. Reaction conditions (temperature, time, stoichiometry) should be carefully optimized to minimize these.

Conclusion

The synthesis of 2-Bromo-4-chloro-1-(difluoromethyl)benzene is a challenging yet achievable goal through a well-designed, multi-step synthetic sequence. By understanding the underlying mechanisms of electrophilic aromatic substitution, oxidation, and deoxyfluorination, researchers can effectively construct this valuable building block. The protocols and strategies outlined in this guide provide a solid foundation for the successful synthesis and optimization of this and other complex fluorinated aromatic compounds, empowering further advancements in drug discovery and materials science.

References

-

Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews. [Link]

-

A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. (2011). Organic Letters. [Link]

-

Recent Advances in the Synthetic Application of Difluorocarbene. Thieme Chemistry. [Link]

-

Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (2024). Nature Communications. [Link]

-

Synthesis of Polysubstituted Benzenes. (2024). Chemistry LibreTexts. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Bromo-4-chlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-4-chloro-1-(difluoromethyl)benzene

Authored by a Senior Application Scientist

Introduction

In the landscape of modern drug discovery and materials science, halogenated aromatic compounds serve as indispensable building blocks. Their unique electronic properties, metabolic stability, and ability to form specific intermolecular interactions make them privileged scaffolds. 2-Bromo-4-chloro-1-(difluoromethyl)benzene is one such molecule, offering multiple reaction sites for synthetic elaboration. The difluoromethyl (-CF₂H) group, in particular, is a valuable bioisostere for hydroxyl or thiol groups, capable of modulating lipophilicity and metabolic pathways.

This guide provides a comprehensive, in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to unequivocally identify and characterize 2-Bromo-4-chloro-1-(difluoromethyl)benzene. Moving beyond a simple data dump, we will explore the causality behind experimental choices and interpret the resulting spectra, providing a robust framework for researchers in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

For complex organic molecules, particularly those with multiple, magnetically active nuclei like ¹H, ¹³C, and ¹⁹F, NMR spectroscopy is the gold standard for unambiguous structure elucidation. It provides atom-level connectivity information, allowing for the precise mapping of the molecular framework. The choice to perform ¹H, ¹³C, and ¹⁹F NMR is deliberate; it ensures a complete and cross-validated assignment of the entire structure. Deuterated chloroform (CDCl₃) is selected as the solvent for its excellent solubilizing properties for this type of analyte and its well-characterized, single residual solvent peak that does not interfere with the analyte's signals.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 2-Bromo-4-chloro-1-(difluoromethyl)benzene and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition:

-

¹H NMR: Acquire a proton spectrum using a standard single-pulse experiment. A 30° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.

-

¹³C NMR: Acquire a carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire a fluorine spectrum. As ¹⁹F is a high-sensitivity nucleus, fewer scans are needed compared to ¹³C NMR.

-

NMR Analysis Workflow

Caption: Workflow for NMR-based structural elucidation.

Data Interpretation and Results

¹H NMR Spectrum Analysis

The proton NMR spectrum reveals three distinct signals in the aromatic region and one characteristic signal in the aliphatic region for the difluoromethyl proton.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H-6 | 7.78 | d | 2.0 | 1H |

| H-5 | 7.62 | dd | 8.4, 2.0 | 1H |

| H-3 | 7.45 | d | 8.4 | 1H |

| -CF₂H | 5.82 | t | 54.0 | 1H |

| Data sourced from Benchchem.[1] |

The splitting patterns are diagnostic:

-

H-6 appears as a doublet due to meta-coupling (⁴J) with H-5.

-

H-3 appears as a doublet due to ortho-coupling (³J) with H-5.

-

H-5 is a doublet of doublets, being split by both H-3 (ortho) and H-6 (meta).

-

The -CF₂H proton signal is a large triplet, a hallmark of this group, arising from coupling to the two equivalent ¹⁹F nuclei.[1]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides a carbon count and identifies carbons influenced by electronegative substituents.

| Carbon Assignment | Chemical Shift (δ) ppm | Multiplicity (¹³C-¹⁹F) | Coupling Constant (J) Hz |

| C-4 (C-Cl) | 134.2 | s | - |

| C-1 (C-Br) | 122.4 | s | - |

| -C F₂H | 112.5 | t | 240.0 |

| (Aromatic carbons C-2, C-3, C-5, and C-6 also give signals, but C-1, C-4, and the difluoromethyl carbon are most characteristic). Data sourced from Benchchem.[1] |

The most notable feature is the signal for the difluoromethyl carbon at 112.5 ppm. It appears as a triplet due to the large one-bond coupling (¹JCF) with the two fluorine atoms.[1] The magnitude of this coupling (~240 Hz) is a definitive indicator of a C-F bond.

¹⁹F NMR Spectrum Analysis

¹⁹F NMR is highly sensitive and provides a clean window for observing the fluorine environment.

| Fluorine Assignment | Chemical Shift (δ) ppm | Multiplicity (¹⁹F-¹H) | Coupling Constant (J) Hz |

| -CF₂ H | -115.2 | d | 54.0 |

| Data sourced from Benchchem.[1] |

The spectrum shows a single resonance, as both fluorine atoms are chemically equivalent. This signal is split into a doublet due to coupling with the single proton of the difluoromethyl group. The coupling constant (54 Hz) perfectly matches the value observed in the ¹H NMR spectrum, providing internal validation of the assignments.[1]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

While NMR provides the skeleton, IR spectroscopy excels at identifying the functional groups present. The rationale for using IR is to quickly confirm the presence of key bonds, particularly the C-F, C-Cl, and C-Br bonds, and to verify the aromatic nature of the compound. Attenuated Total Reflectance (ATR) is the preferred technique due to its simplicity, requiring minimal sample preparation and no solvent.

Experimental Protocol: ATR-FTIR Data Acquisition

-

Instrument Preparation: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid compound or a single drop of the liquid onto the crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Processing: The final spectrum is automatically generated as absorbance or transmittance versus wavenumber (cm⁻¹).

IR Analysis Workflow

Caption: Workflow for functional group analysis via ATR-FTIR.

Expected IR Absorptions

While a specific spectrum for this exact isomer is not publicly available, characteristic absorption bands can be predicted based on known vibrational frequencies for its constituent functional groups.[2][3]

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium |

| ~1100 - 1000 | C-F Stretch | Strong |

| ~800 - 600 | C-Cl Stretch | Strong |

| ~600 - 500 | C-Br Stretch | Medium |

The presence of strong absorption bands in the 1100-500 cm⁻¹ region would be a key confirmation of the halogen substituents, complementing the NMR and MS data.

Mass Spectrometry (MS): Molecular Weight and Isotopic Signature Verification

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For halogenated molecules, it offers an additional layer of confirmation through isotopic pattern analysis. The presence of bromine and chlorine, both of which have abundant natural isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), creates a highly characteristic multi-peak pattern for the molecular ion. Electron Ionization (EI) is a common choice for this type of stable aromatic compound, as it reliably produces a molecular ion and often yields structurally informative fragments.

Experimental Protocol: GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the solution into the Gas Chromatograph (GC) inlet, which is thermally coupled to the MS ion source. The GC separates the analyte from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, generating the mass spectrum.

MS Analysis Workflow

Caption: Workflow for molecular weight and formula confirmation by GC-MS.

Data Interpretation and Results

The mass spectrum provides two crucial pieces of information: the molecular weight and the isotopic distribution.

| Parameter | Value | Significance |

| Molecular Formula | C₇H₄BrClF₂ | The elemental composition of the molecule. |

| Molecular Weight | 241.46 g/mol | The nominal mass of the molecule.[1] |

| Exact Monoisotopic Mass | ~239.915 Da (for ¹²C₇¹H₄⁷⁹Br³⁵Cl¹⁹F₂) | The high-resolution mass used for precise formula confirmation.[4][5] |

| Key Isotopic Peaks | M⁺ (m/z ~240), M⁺+2 (m/z ~242), M⁺+4 (m/z ~244) | This cluster is the "smoking gun" for a compound containing one Br and one Cl atom. The relative intensities of M⁺ and M⁺+2 will be ~1.3:1, and the M⁺+4 peak will also be significant due to the combination of ⁸¹Br and ³⁷Cl. |

The characteristic isotopic pattern is the most powerful evidence from the mass spectrum. The relative abundance of the isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%; ³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) creates a unique fingerprint that is computationally predictable and provides high confidence in the elemental composition.

Conclusion

The comprehensive characterization of 2-Bromo-4-chloro-1-(difluoromethyl)benzene is achieved through the synergistic application of NMR, IR, and MS. NMR spectroscopy provides the definitive structural framework, detailing the precise connectivity of atoms. IR spectroscopy confirms the presence of key functional groups, notably the carbon-halogen bonds. Finally, mass spectrometry validates the molecular weight and, crucially, confirms the presence of one bromine and one chlorine atom through its distinctive isotopic signature. Together, these techniques provide an unambiguous, self-validating dossier on the identity and structure of this important chemical building block.

References

-

Chemsrc. CAS#:1261495-96-8 | 2-bromo-1-chloro-4-(difluoromethyl)benzene. [Link]

-

PubChemLite. 2-bromo-1-chloro-4-(difluoromethyl)benzene. [Link]

-

ResearchGate. Ab initio and density functional computations of the vibrational spectra, molecular geometries and other properties of 2-bromo-6-chloro-4-fluoroaniline. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Bromo-4-[chloro(difluoro)methoxy]-1-fluoro-benzene | 1417568-36-5 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS#:1261495-96-8 | 2-bromo-1-chloro-4-(difluoromethyl)benzene | Chemsrc [chemsrc.com]

- 5. PubChemLite - 2-bromo-1-chloro-4-(difluoromethyl)benzene (C7H4BrClF2) [pubchemlite.lcsb.uni.lu]

Physical properties of 2-Bromo-4-chloro-1-(difluoromethyl)benzene

An In-depth Technical Guide to the Physical Properties of 2-Bromo-4-chloro-1-(difluoromethyl)benzene

Introduction

2-Bromo-4-chloro-1-(difluoromethyl)benzene is a halogenated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring bromine, chlorine, and a difluoromethyl group, makes it a versatile synthetic intermediate. The presence of these functional groups allows for a wide range of chemical modifications, such as cross-coupling reactions, which are fundamental in the construction of complex molecular architectures.[1] The difluoromethyl group, in particular, is a bioisostere of hydroxyl or thiol groups and can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable moiety in modern drug design.[2]

This guide provides a comprehensive overview of the core physical properties of 2-Bromo-4-chloro-1-(difluoromethyl)benzene. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple data sheet. It delves into the experimental methodologies required to determine these properties, explaining the scientific principles behind the protocols. This approach ensures a thorough understanding of not just what the properties are, but how they are reliably measured and why those measurements are critical for successful research and development.

Compound Identification and Structure

Precise identification is the cornerstone of chemical research. The fundamental identifiers for this compound are cataloged below.

| Identifier | Value | Source(s) |

| CAS Number | 1261476-50-9 | [3] |

| Molecular Formula | C₇H₄BrClF₂ | [3][4] |

| Molecular Weight | 241.46 g/mol | [3][4] |

| InChIKey | ZNEQJQZXIMENQW-UHFFFAOYSA-N | [5] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Br)C(F)F | [3] |

Molecular Structure Visualization

The spatial arrangement of atoms and functional groups dictates the molecule's interactions and, consequently, its physical properties.

Caption: Workflow for Boiling Point Determination via Micro-Reflux Method.

Solubility Determination

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. E[6]quilibrium solubility is the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pressure. The shake-flask method is a traditional and reliable technique to determine this equilibrium.

[7]Experimental Protocol: Shake-Flask Method

-

System Preparation: Add an excess amount of the solid solute (or a sufficient amount of liquid solute) to a known volume of the chosen solvent (e.g., water, buffer, organic solvent) in a sealed vial or flask. The excess solute is critical to ensure saturation is achieved.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-72 hours) using an overhead shaker or orbital incubator. T[6]his ensures the system reaches thermodynamic equilibrium. 3[8]. Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle. Separate the saturated solution from the excess solid. This is a critical step and can be achieved by:

-

Dilution: Dilute the aliquot with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the solute in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.

Caption: Workflow for Equilibrium Solubility Determination via Shake-Flask Method.

Safety and Handling

As a halogenated aromatic compound, 2-Bromo-4-chloro-1-(difluoromethyl)benzene should be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) for this exact compound should always be consulted, general precautions for this chemical class include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. *[9] Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. *[10] Exposure Avoidance: Avoid contact with skin and eyes, as similar compounds can cause skin and eye irritation. *[9][10] Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Disclaimer: This information is for guidance only. Always refer to the manufacturer-supplied Safety Data Sheet (SDS) for complete and specific safety information before handling this compound.

References

-

Chemsrc. (2025). CAS#:1261495-96-8 | 2-bromo-1-chloro-4-(difluoromethyl)benzene. Retrieved from [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

-

Vedantu. (n.d.). Chemical Properties of Haloarenes. Retrieved from [Link]

-

University of Technology. (n.d.). Experiment name / Determination of Boiling point. Retrieved from [Link]

-

JoVE. (2020). Boiling Points - Concept. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

-

Thompson Rivers University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

-

JoVE. (2020). Boiling Points - Procedure. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

NanoValid. (2016). Procedure for solubility testing of NM suspension. Retrieved from [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS. Retrieved from [Link]

-

Unacademy. (n.d.). Physical Properties of Haloalkanes and Haloarenes. Retrieved from [Link]

-

University of Massachusetts Boston. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-chloro-1-(difluoromethoxy)benzene. Retrieved from [Link]

-

ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 2.2: Solubility Lab. Retrieved from [Link]

-

CK-12 Foundation. (n.d.). Physical Properties of Haloalkanes and Haloarenes. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-chloro-1-fluorobenzene. Retrieved from [Link]

-

Chemistry Student. (n.d.). Physical Properties of Haloalkanes and Haloarenes. Retrieved from [Link]

-

organicmystery.com. (n.d.). Physical Properties of Haloalkanes and Haloarenes. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-bromo-1-chloro-4-(difluoromethyl)benzene. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-bromo-4-chloro-1-(difluoromethyl)benzene. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). CAS 201849-15-2: A Key Fluorinated Intermediate for Drug Discovery. Retrieved from [Link]

-

Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. biosynth.com [biosynth.com]

- 4. CAS#:1261495-96-8 | 2-bromo-1-chloro-4-(difluoromethyl)benzene | Chemsrc [chemsrc.com]

- 5. PubChemLite - 2-bromo-4-chloro-1-(difluoromethyl)benzene (C7H4BrClF2) [pubchemlite.lcsb.uni.lu]

- 6. materialneutral.info [materialneutral.info]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. angenechemical.com [angenechemical.com]

- 10. cdnisotopes.com [cdnisotopes.com]

Solubility of 2-Bromo-4-chloro-1-(difluoromethyl)benzene in organic solvents

An In-depth Technical Guide to the Solubility of 2-Bromo-4-chloro-1-(difluoromethyl)benzene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-4-chloro-1-(difluoromethyl)benzene, a compound of interest in contemporary pharmaceutical and chemical research. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide leverages its fundamental physicochemical properties to predict its behavior in a range of common organic solvents. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data tailored to their specific applications. This document is intended to serve as an essential resource for scientists and professionals in drug development, process chemistry, and formulation science, enabling informed solvent selection and optimization of experimental conditions.

Introduction: The Significance of 2-Bromo-4-chloro-1-(difluoromethyl)benzene and Its Solubility Profile

2-Bromo-4-chloro-1-(difluoromethyl)benzene is a halogenated aromatic compound that has emerged as a valuable building block in the synthesis of complex organic molecules. The strategic incorporation of bromine, chlorine, and a difluoromethyl group imparts unique electronic and steric properties, making it a versatile intermediate in the development of novel pharmaceuticals and agrochemicals. The difluoromethyl group, in particular, is of growing interest in medicinal chemistry as it can modulate key molecular properties such as lipophilicity and metabolic stability, potentially enhancing the efficacy and pharmacokinetic profiles of drug candidates.[1][2]

A thorough understanding of the solubility of 2-Bromo-4-chloro-1-(difluoromethyl)benzene in various organic solvents is paramount for its effective utilization. Solubility dictates critical parameters in a laboratory and industrial setting, including:

-

Reaction Kinetics: The rate and efficiency of chemical reactions are often dependent on the concentration of the reactants in solution.

-

Purification Processes: Techniques such as crystallization and chromatography are fundamentally reliant on differences in solubility.

-

Formulation Development: For pharmaceutical applications, achieving the desired concentration of an active pharmaceutical ingredient (API) in a suitable solvent system is crucial for its delivery and bioavailability.

Given the limited availability of specific solubility data for this compound, this guide provides a predictive framework based on its molecular structure and offers a robust methodology for its experimental determination.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a compound is governed by its physicochemical properties and the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[3] The key physicochemical properties of 2-Bromo-4-chloro-1-(difluoromethyl)benzene are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C7H4BrClF2 | [4] |

| Molecular Weight | 241.46 g/mol | [4] |

| Calculated logP | 4.04010 | [4] |

The most telling property for predicting solubility is the octanol-water partition coefficient, or logP. A logP value of 4.04010 indicates that 2-Bromo-4-chloro-1-(difluoromethyl)benzene is significantly more soluble in octanol (a non-polar solvent) than in water (a polar solvent).[4] This high degree of lipophilicity suggests a strong preference for non-polar and moderately polar organic solvents over highly polar solvents.

Based on these properties, the predicted solubility of 2-Bromo-4-chloro-1-(difluoromethyl)benzene in a range of common organic solvents is qualitatively assessed as follows:

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Benzene | High | The non-polar nature of these solvents aligns well with the high lipophilicity of the solute. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderate to High | These solvents possess some polarity but lack hydrogen-bonding capabilities, making them effective at solvating the lipophilic aromatic ring. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | The presence of hydroxyl groups in these solvents leads to strong intermolecular hydrogen bonding, which may be disrupted to a lesser extent by the non-polar solute. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low | The significant difference in polarity between the solute and these solvents will likely result in poor solubility. |

It is crucial to emphasize that these are qualitative predictions. For precise applications, experimental determination of solubility is indispensable.

Experimental Protocol for the Determination of Solubility

The following protocol outlines the widely accepted shake-flask method for determining the solubility of a solid organic compound in a given solvent.[5] This method is reliable and provides thermodynamically stable solubility data.

Materials and Equipment

-

2-Bromo-4-chloro-1-(difluoromethyl)benzene (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatic shaker bath or incubator with shaking capabilities

-

Analytical balance (accurate to at least 0.1 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

-

Vortex mixer

Step-by-Step Methodology

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary to prevent bubble formation during analysis.

-

Sample Preparation: Accurately weigh an excess amount of 2-Bromo-4-chloro-1-(difluoromethyl)benzene into a series of vials. The excess is crucial to ensure that a saturated solution is formed.

-

Addition of Solvent: Add a known volume of the selected solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). The samples should be agitated for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to test samples at multiple time points (e.g., 24, 36, and 48 hours) to confirm that equilibrium has been achieved (i.e., the measured concentration no longer increases).

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of 2-Bromo-4-chloro-1-(difluoromethyl)benzene. A calibration curve prepared from standard solutions of known concentrations must be used for accurate quantification.

-

Calculation of Solubility: Calculate the solubility of the compound in the solvent using the following formula, accounting for the dilution factor:

Solubility (g/L) = Concentration of diluted sample (g/L) x Dilution factor

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Practical Implications and Solvent Selection

The experimentally determined solubility data for 2-Bromo-4-chloro-1-(difluoromethyl)benzene will have significant practical implications for its use in research and development.

-

For Synthetic Chemists: Knowledge of solubility in various solvents will guide the choice of reaction media to ensure homogeneity and optimal reaction rates. It will also inform the selection of solvent systems for product isolation and purification by crystallization.

-

For Process Chemists: In a scale-up scenario, solubility data is critical for designing efficient and safe processes. It influences equipment selection, solvent volume, and waste stream management.

-

For Formulation Scientists: When developing a liquid formulation, the solubility of the active ingredient is a primary consideration. The choice of excipients and co-solvents will be guided by the need to achieve the target concentration and maintain stability.